3-[2-(methylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
Description
Overview of 1,4-Benzodiazepine-2,5-dione Structural Class
The 1,4-benzodiazepine-2,5-dione scaffold constitutes a privileged structure in medicinal chemistry characterized by a seven-membered diazepine ring fused with a benzene ring, featuring carbonyl groups at positions 2 and 5. This distinctive molecular architecture creates a template that allows for diverse functionalization across multiple positions. 3-[2-(Methylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione (CAS 273204-79-8) belongs to this structural class and features a methylsulfanyl ethyl substituent at the C-3 position, distinguishing it from other members of this chemical family.
The core structure of this compound includes:
- Molecular formula: C12H14N2O2S
- Molecular weight: 250.32 g/mol
- SMILES code: O=C(C(CCSC)N1)NC2=CC=CC=C2C1=O
This particular 1,4-benzodiazepine-2,5-dione derivative exhibits distinct chemical properties stemming from its unique substitution pattern. The presence of the 2-(methylsulfanyl)ethyl group at position 3 influences both its physical properties and potential biological activities by introducing sulfur-containing functionality to the molecular framework.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 273204-79-8 |
| Molecular Formula | C12H14N2O2S |
| Molecular Weight | 250.32 g/mol |
| Core Structure | 1,4-Benzodiazepine-2,5-dione |
| Distinctive Feature | 2-(Methylsulfanyl)ethyl group at C-3 |
Historical Development and Discovery
The historical trajectory of 1,4-benzodiazepine-2,5-diones intersects with the broader development of benzodiazepines as a pharmaceutical class. The benzodiazepine story began in the 1950s when Leo Sternbach, a chemist at Hoffmann-La Roche, serendipitously identified the first benzodiazepine, chlordiazepoxide, which was patented in 1958 and introduced to clinical treatment in 1960 under the brand name Librium.
The benzodiazepine-2,5-dione subclass emerged as researchers explored structural modifications of the benzodiazepine scaffold. Unlike the clinically established 1,4-benzodiazepines used as anxiolytics, the 1,4-benzodiazepine-2,5-diones have followed a distinct research pathway focused on diverse biological targets.
Significant methodological advances in synthesizing these compounds occurred in the 1990s. In 1997, researchers developed an expedient method for solid-phase synthesis of 1,4-benzodiazepine-2,5-diones from three commercially available components: anthranilic acids, α-amino esters, and alkylating agents. This breakthrough facilitated library preparation and demonstrated synthesis generality, enabling the creation of diverse derivatives with varying substituents.
The specific development of this compound appears in chemical databases and supplier catalogs from the early 2000s, though the exact first synthesis is not extensively documented in the literature. Its emergence likely resulted from systematic exploration of structure-activity relationships within this chemical class.
Significance in Medicinal Chemistry Research
The 1,4-benzodiazepine-2,5-dione scaffold has garnered substantial interest in medicinal chemistry due to its versatility as a privileged structure capable of interacting with multiple biological targets. This class has demonstrated remarkable biological diversity, with compounds showing activity as:
- Protein synthesis inhibitors with anticancer properties
- Anti-tubercular agents
- Melanocortin receptor agonists with applications in obesity treatment
- Cholecystokinin receptor antagonists
- Bromodomain inhibitors affecting gene expression
The significance of 1,4-benzodiazepine-2,5-diones extends beyond their direct therapeutic potential to their role as molecular scaffolds for drug discovery. Researchers value these compounds for their ability to mimic β-peptide turns, making them useful in the design of peptidomimetics that interact with protein targets.
Recent research has specifically demonstrated the anticancer potential of this structural class. A 2022 study identified 1,4-benzodiazepine-2,5-dione derivatives as potential protein synthesis inhibitors with highly potent anticancer activity. These compounds induced cell cycle arrest and apoptosis in cancer cells, with one compound showing significant prevention of tumor growth in a human non-small-cell lung cancer xenograft mouse model.
Similarly, other research has explored novel 1,5-benzodiazepine-2,4-dione derivatives with C-6 amide substituents, which displayed moderate to good antitumor activities against multiple human cancer cell lines.
While specific biological data for this compound remains limited in the literature, its structural features suggest potential for similar bioactivities. The methylsulfanyl ethyl group at position 3 may contribute unique pharmacological properties through additional hydrogen bonding or lipophilic interactions with biological targets.
Table 2: Reported Biological Activities of 1,4-Benzodiazepine-2,5-dione Derivatives
Isomeric Variants and Stereochemical Considerations
The stereochemistry of this compound presents important considerations for its biological activity and chemical behavior. The compound contains a stereogenic center at the C-3 position where the 2-(methylsulfanyl)ethyl substituent is attached, potentially existing as either R or S enantiomers.
Stereochemical aspects of 1,4-benzodiazepine-2,5-diones have been shown to significantly influence their biological activities. Research on solid-phase synthesis methods has demonstrated approaches for preparing either racemic compounds for lead identification efforts or optically pure compounds for lead optimization efforts.
The conformational flexibility of the diazepine ring adds another layer of complexity to the stereochemical analysis. The seven-membered ring can adopt multiple conformations, influencing the spatial orientation of the 2-(methylsulfanyl)ethyl group and consequently affecting interactions with biological targets.
Researchers studying related 1,4-benzodiazepine-2,5-dione derivatives with defined stereochemistry have observed significant differences in biological activity between enantiomers. For example, in a compound identified as "1,4-benzodiazepine-2,5-dione, 12j" (PubChem CID 11952735), the absolute stereochemistry is specifically defined as (3S)-4-[(1R)-1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-1-(2-morpholin-4-ylethyl)-7-prop-1-ynyl-3H-1,4-benzodiazepine-2,5-dione, indicating the importance of stereochemical configuration for its biological properties.
While specific data on the stereochemical purity and configuration of commercially available this compound is limited, suppliers typically offer the compound with purity greater than 97%. However, without specific stereochemical designation, commercial samples may exist as racemic mixtures unless otherwise specified.
Table 3: Stereochemical Considerations for this compound
| Stereochemical Feature | Description | Significance |
|---|---|---|
| Chiral Center | C-3 position (stereogenic carbon bearing the methylsulfanyl ethyl group) | Potential for R and S enantiomers with different biological activities |
| Ring Conformation | Seven-membered diazepine ring exhibits conformational flexibility | Influences spatial orientation of substituents and molecular recognition |
| Commercial Availability | Typically available with high chemical purity (>97%) | May exist as racemic mixture unless stereospecifically synthesized |
| Stereochemical Resolution | Potential for chiral separation techniques | Important for investigating enantiomer-specific biological activities |
Properties
IUPAC Name |
3-(2-methylsulfanylethyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-17-7-6-10-12(16)13-9-5-3-2-4-8(9)11(15)14-10/h2-5,10H,6-7H2,1H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUGDXQJTRCWPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1C(=O)NC2=CC=CC=C2C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(methylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione typically involves multiple steps One common method includes the cyclization of appropriate precursors under controlled conditionsThe subsequent steps involve the formation of the benzodiazepine core through cyclization reactions, often using reagents like oxalyl chloride and ethylene glycol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Industrial methods often focus on minimizing by-products and ensuring the scalability of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-[2-(methylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the benzodiazepine core can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the benzodiazepine core.
Substitution: Various substituted benzodiazepine derivatives
Scientific Research Applications
Chemistry
- Precursor for Synthesis: This compound serves as a precursor in the synthesis of more complex benzodiazepine derivatives. Its unique methylsulfanyl group can be modified to create new compounds with varied properties and functionalities .
Biology
- Biological Interactions: Research has indicated that 3-[2-(methylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione may interact with biological macromolecules. Studies focus on its binding affinity to GABA receptors, which are critical for mediating inhibitory neurotransmission in the central nervous system .
Medicine
- Therapeutic Potential: The compound is being investigated for its potential therapeutic effects in treating neurological disorders such as anxiety and insomnia. Its mechanism of action involves enhancing the inhibitory effects of gamma-aminobutyric acid (GABA), leading to calming effects characteristic of benzodiazepines .
Case Studies and Research Findings
-
Pharmacological Evaluation:
A study evaluated novel derivatives of tetrahydrobenzodiazepines for their anxiolytic and analgesic properties. The findings suggested that modifications to the benzodiazepine structure could enhance therapeutic efficacy while reducing side effects . -
Biochemical Studies:
Investigations into the interactions between this compound and GABA receptors have demonstrated that structural changes can significantly influence binding affinity and specificity. This research is crucial for developing new anxiolytic drugs with improved safety profiles .
Chemical Processes
In industry, this compound is utilized in developing new materials and chemical processes. Its unique properties allow for innovations in pharmaceuticals and fine chemicals production .
Mechanism of Action
The mechanism of action of 3-[2-(methylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with the central nervous system. It is believed to bind to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a calming effect on the nervous system, which is characteristic of benzodiazepines. The methylsulfanyl group may influence the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The benzodiazepine-2,5-dione core is shared among several analogs, but differences in substituents significantly alter physicochemical and biological properties. Key analogs include:
*Inferred formulas based on structural analysis.
- Target Compound : The 2-(methylsulfanyl)ethyl group introduces sulfur, which may enhance hydrophobicity or enable hydrogen bonding compared to alkyl substituents.
- 3-Methyl Analog : A simpler structure with a methyl group; lower molecular weight (190.21 vs. 250.32) suggests reduced steric bulk .
- 1,3-Dimethyl Analog : Dual methylation may stabilize the ring conformation, influencing receptor binding in GABA-related pathways .
Physicochemical and Electronic Properties
- Solubility and Reactivity : The sulfur atom in the target compound’s substituent could reduce aqueous solubility compared to purely hydrocarbon analogs. Computational models like the SMD solvation model (used for predicting solvation free energies) and the Amsterdam Density Functional (ADF) software (for electronic structure analysis) are valuable tools for studying these effects .
Biological Activity
3-[2-(methylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a member of the benzodiazepine family, which is widely recognized for its psychoactive properties. This compound has garnered attention for its potential therapeutic applications in treating various neurological disorders due to its interaction with gamma-aminobutyric acid (GABA) receptors.
The molecular formula of the compound is , and it features a methylsulfanyl group attached to an ethyl chain linked to the benzodiazepine core. This structural configuration may influence its biological activity and pharmacological profile.
The primary mechanism of action involves binding to GABA receptors in the central nervous system. By enhancing the inhibitory effects of GABA, this compound exhibits calming effects characteristic of benzodiazepines. The presence of the methylsulfanyl group may modify the binding affinity and specificity compared to other benzodiazepines .
Anticonvulsant Effects
Research indicates that derivatives of benzodiazepines exhibit significant anticonvulsant properties. In studies involving animal models, similar compounds have been shown to effectively reduce seizure activity induced by various stimuli, including auditory stimulation and chemical agents like pentylenetetrazole. The effectiveness of these compounds is often measured by their ED50 values, with lower values indicating higher potency .
| Compound | ED50 (µmol/kg) | Test Method |
|---|---|---|
| 1 | 25.3 | Maximal electroshock |
| 38 | 12.6 | Auditory stimulation |
| 39 | 18.3 | Auditory stimulation |
Interaction with Receptors
Studies have demonstrated that certain benzodiazepine derivatives do not affect the binding of radiolabeled flumazenil to benzodiazepine receptors but can antagonize seizures induced by AMPA receptors. This suggests a unique mechanism where these compounds may interact with glutamatergic pathways rather than solely relying on GABAergic mechanisms .
Case Studies
- Anticonvulsant Activity : A study evaluating various 2,3-benzodiazepines found that compounds similar to this compound exhibited significant anticonvulsant effects in mouse models. These findings support the potential use of such compounds in treating epilepsy and related disorders .
- Autoimmune Disease Treatment : Another study explored the synthesis of benzodiazepine derivatives for potential applications in autoimmune conditions like systemic lupus erythematosus (SLE). The research highlighted how modifications in the benzodiazepine structure could lead to compounds that inhibit autoantibody-DNA interactions, suggesting a broader therapeutic scope for these derivatives .
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step processes including cyclization reactions under controlled conditions. This compound serves as a precursor for developing more complex benzodiazepine derivatives used in various biological and medicinal applications .
Q & A
Q. What are the most efficient synthetic routes for preparing 3-[2-(methylsulfanyl)ethyl]-1,4-benzodiazepine-2,5-dione?
The compound can be synthesized via [4+2] cyclocondensation reactions using 1,4-binucleophiles (e.g., ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate) and reagents like ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate. This method, adapted from Sauter's work, yields annulated pyrimidine systems with regioselective control. Alternative approaches include multi-step functionalization of the benzodiazepine core, such as alkylation at the 3-position with a methylsulfanylethyl group .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Characterization should combine nuclear magnetic resonance (NMR) for stereochemical analysis (e.g., verifying the methylsulfanylethyl substituent’s position) and mass spectrometry (MS) for molecular weight confirmation. Reference spectral data for related benzodiazepine-diones, such as 3-methyl derivatives, can be cross-referenced (e.g., -NMR δ 3.2–3.5 ppm for methylsulfanyl protons; [M+H]+ = 280.08 m/z) . High-resolution MS and X-ray crystallography are recommended for unambiguous confirmation .
Q. What structural features influence the compound’s biological activity?
The methylsulfanylethyl group enhances lipophilicity, potentially improving membrane permeability. The benzodiazepine-dione core’s rigidity and hydrogen-bonding capacity (via lactam and ketone groups) are critical for target interactions. Computational docking studies of analogous 1,4-benzodiazepine-2,5-diones suggest that substituents at the 3-position modulate binding to proteins like HDM2, a cancer target .
Q. Which computational methods are suitable for predicting this compound’s bioactivity?
Quantitative structure-activity relationship (QSAR) models and molecular docking (e.g., using CDOCKER in Discovery Studio) are effective. For example, QSAR models built on 59 benzodiazepine-dione derivatives correlate electronic (e.g., dipole moments) and steric descriptors (e.g., solvent-accessible surface area) with HDM2 inhibitory activity . Docking analysis should prioritize the compound’s interaction with hydrophobic pockets and hydrogen-bond acceptors in target proteins .
Q. How should researchers resolve contradictions in reported biological data for this compound?
Discrepancies in activity (e.g., varying IC values across studies) may arise from differences in assay conditions (e.g., pH, solvent polarity) or impurities in synthesized batches. Validate purity via HPLC (>95%) and replicate assays under standardized conditions. Cross-reference with structurally similar compounds, such as 7-fluoro-5-phenyl derivatives, to identify structure-activity trends .
Advanced Research Questions
Q. What strategies optimize stereochemical control during synthesis?
The 3-position’s stereochemistry impacts bioactivity. Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) to control chirality. For example, enantiopure 1,4-benzodiazepine-2,5-diones require resolution via chiral HPLC or enzymatic kinetic resolution .
Q. How can researchers assess the compound’s toxicity and metabolic stability?
Perform in vitro assays:
- Cytotoxicity : MTT assays in HEK293 or HepG2 cells.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS.
- Reactive Metabolites : Trapping studies with glutathione or cyanide. Limited toxicity data for related compounds (e.g., methano-benzazepines) suggest cautious interpretation .
Q. What modifications enhance its potency as a protein-protein interaction inhibitor?
Introduce electron-withdrawing groups (e.g., fluoro, chloro) at the 7-position to strengthen hydrophobic interactions. Replace the methylsulfanyl group with a sulfone (-SO-) to improve solubility without compromising binding. Iterative QSAR-guided synthesis and crystallographic fragment screening can identify optimal substituents .
Q. Are there non-therapeutic applications for this compound?
Its rigid heterocyclic core makes it a candidate for metal-organic frameworks (MOFs) or as a ligand in coordination chemistry. For example, benzodiazepine-diones can chelate transition metals (e.g., Cu) for catalytic applications .
Q. How does the compound degrade under physiological conditions?
Stability studies in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) reveal hydrolysis of the lactam ring as the primary degradation pathway. Monitor via HPLC-UV (λ = 254 nm) and stabilize using enteric coatings or prodrug strategies (e.g., esterification of the dione) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
